4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid

Lipophilicity Drug design Physicochemical profiling

4-(1,3,4,5-Tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid (CAS 413610-71-6) is a synthetic small-molecule screening compound sourced from the InterBioScreen library (ID STOCK1N-44254), characterized by a 1-benzazepine core linked to a butanoic acid side chain via an ylideneamino bridge. With a molecular weight of 246.30 g/mol, formula C14H18N2O2, and computed XLogP3-AA of 1.4, it occupies a favorable drug-like chemical space compliant with Lipinski's Rule of Five.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B13380489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC(=NCCCC(=O)O)C1
InChIInChI=1S/C14H18N2O2/c17-14(18)9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)16-13/h1-2,5,7H,3-4,6,8-10H2,(H,15,16)(H,17,18)
InChIKeyCWCMOJCXPIFZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: Where 4-(1,3,4,5-Tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic Acid Fits in Your Screening Library


4-(1,3,4,5-Tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid (CAS 413610-71-6) is a synthetic small-molecule screening compound sourced from the InterBioScreen library (ID STOCK1N-44254), characterized by a 1-benzazepine core linked to a butanoic acid side chain via an ylideneamino bridge [1]. With a molecular weight of 246.30 g/mol, formula C14H18N2O2, and computed XLogP3-AA of 1.4, it occupies a favorable drug-like chemical space compliant with Lipinski's Rule of Five [2]. The compound is available from multiple chemical suppliers primarily for non-human research use .

Critical Procurement Alert: Why Substituting 4-(1,3,4,5-Tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic Acid with Shorter-Chain Analogs Invalidates Screening Data


The butanoic acid linker in this compound is not a trivial structural variable. Even a single methylene deletion—as in the propanoic acid analogue (C13H16N2O2; ChemBase ID 191098)—produces measurable shifts in computed physicochemical properties: the butanoic acid derivative exhibits a higher logP (0.55 vs. 0.26) and a marginally higher predicted pKa (4.19 vs. 4.03), indicating greater lipophilicity and slightly altered ionization at physiological pH [1]. These differences directly affect membrane permeability, protein binding, and assay solubility, meaning that screening results obtained with the shorter-chain analog cannot be reliably extrapolated to the butanoic acid compound [1]. The additional rotatable bond in the butanoic acid side chain (4 vs. 3) further differentiates conformational sampling and entropic contributions to target binding [2].

Head-to-Head Comparator Data: Quantified Differentiation of 4-(1,3,4,5-Tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic Acid for Informed Procurement


Chain-Length Lipophilicity Modulation: Butanoic Acid vs. Propanoic Acid Linker Comparison

The butanoic acid linker in the target compound confers higher lipophilicity compared to the propanoic acid analog. Computed logP values are 0.55 for the butanoic acid derivative versus 0.26 for the propanoic acid analog, representing a 2.1-fold increase in predicted logP that reflects the additional methylene group [1]. This differentiation is critical for membrane permeability and nonspecific protein binding assessments in cell-based assays.

Lipophilicity Drug design Physicochemical profiling

Ionization State Differentiation at Physiological pH: pKa Comparison with Propanoic Acid Analog

The predicted acid pKa of the butanoic acid derivative (4.19) is approximately 0.16 units higher than that of the propanoic acid analog (4.03), indicating that the carboxyl group in the longer-chain compound is marginally less acidic [1]. This small shift alters the fraction ionized at physiologically relevant pH values (e.g., pH 5.5 and 7.4), which in turn influences solubility, permeability, and protein-binding profiles in assay conditions.

Ionization pH-dependent solubility Druglikeness

Conformational Flexibility Differentiation: Rotatable Bond Count vs. Shorter-Chain Analogs

The butanoic acid side chain introduces 4 rotatable bonds compared to 3 rotatable bonds for the propanoic acid analog and 0 for the N-butyl analog (C14H20N2, which lacks the carboxyl group entirely) [1]. This additional degree of conformational freedom may enhance the compound's ability to adapt to diverse protein binding pockets during screening. The N-butyl analog (CAS 102146-93-0), which replaces the carboxyl group with a terminal methyl, eliminates hydrogen-bonding capacity and acidic functionality, making it unsuitable as a direct substitute .

Conformational entropy Molecular flexibility Target binding

Benzazepine Scaffold Versatility: Positioning Against Marketed Benzazepine Drugs

The 1-benzazepine scaffold of this compound is distinct from the 3-benzazepine core found in marketed drugs such as benazeprilat (ACE inhibitor; CAS 86541-78-8) and from the tetrahydro-2-benzazepine scaffold of galantamine [1]. Unlike benazeprilat, which requires a complex peptidomimetic substitution pattern for ACE inhibition, the target compound presents a minimally elaborated 1-benzazepine core with an ylideneamino-butanoic acid side chain, offering a less sterically encumbered scaffold amenable to fragment-based or diversity-oriented screening approaches [2]. This scaffold simplicity may reduce off-target interactions associated with highly decorated benzazepine drugs.

Benzazepine Scaffold comparison Drug repurposing

Target Applications for 4-(1,3,4,5-Tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic Acid: Where the Quantitative Evidence Points


Diversity-Oriented Screening Libraries Requiring Balanced Lipophilicity

With a computed logP of 0.55–1.4, this compound occupies a balanced lipophilicity range suitable for diversity screening libraries targeting intracellular enzymes or receptors where moderate membrane permeability is desirable but excessive lipophilicity-driven promiscuity is to be avoided [1]. Its 1-benzazepine scaffold is underrepresented in typical commercial libraries compared to benzodiazepines or indoles, offering scaffold novelty that increases the probability of identifying unique hit matter in phenotypic or target-based screens [2].

Fragment-Based Drug Discovery (FBDD) with Carboxylic Acid Pharmacophores

The compound's relatively low molecular weight (246.3 Da) and the presence of a carboxylic acid group capable of strong hydrogen-bonding interactions make it suitable as a fragment-sized probe for targets with basic or polar binding pockets, such as aminergic GPCRs or proteases [1]. The butanoic acid linker provides greater reach into deeper binding pockets compared to acetic or propanoic acid fragments, potentially accessing subpockets inaccessible to shorter-chain analogs [2].

Negative Control or Inactive Analog Design for Benzazepine-Based Probe Molecules

Given the compound's minimal substitution pattern on the benzazepine core, it can serve as a baseline scaffold for constructing matched molecular pairs, where incremental addition of substituents is correlated with gain or loss of biological activity [1]. The absence of chiral centers eliminates enantiomer-related variability, simplifying structure-activity relationship (SAR) interpretation in early lead identification campaigns [2].

Physicochemical Property Benchmarking for Benzazepine Library Procurement

The compound's well-characterized computed properties (pKa 4.19, logP 0.55, PSA 61.69 Ų) provide a reference point for evaluating the drug-likeness of other benzazepine derivatives within a screening collection [1]. Procurement decisions for benzazepine-focused libraries can use this compound as a quality control standard to verify supplier-provided purity (typically ≥95%) and identity via LC-MS or NMR against the certified SMILES [2].

Quote Request

Request a Quote for 4-(1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylideneamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.